Propargyl-PEG4-(CH2)3-acid

Catalog No.
S540334
CAS No.
1872433-74-3
M.F
C13H22O6
M. Wt
274.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG4-(CH2)3-acid

CAS Number

1872433-74-3

Product Name

Propargyl-PEG4-(CH2)3-acid

IUPAC Name

4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoic acid

Molecular Formula

C13H22O6

Molecular Weight

274.31

InChI

InChI=1S/C13H22O6/c1-2-5-16-7-9-18-11-12-19-10-8-17-6-3-4-13(14)15/h1H,3-12H2,(H,14,15)

InChI Key

OEXSTNURGGFVTN-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCOCCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Propargyl-PEG4-(CH2)3-acid

Description

The exact mass of the compound Propargyl-PEG4-(CH2)3-acid is 274.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties:

  • Propargyl-PEG4-(CH2)3-acid consists of three main components:
    • A terminal propargyl group (CH≡C-CH2-): This functional group can participate in click chemistry reactions, a powerful tool for bioconjugation [].
    • A hydrophilic poly(ethylene glycol) (PEG) spacer: This chain increases water solubility and reduces non-specific interactions of the molecule with biological components []. The number 4 indicates the average number of ethylene glycol units in the spacer.
    • A terminal carboxylic acid (COOH): This group allows conjugation with biomolecules containing primary amine groups (e. 벡터 -NH2) to form stable amide bonds [].

Applications in Scientific Research

Propargyl-PEG4-(CH2)3-acid finds applications in various scientific research fields due to its ability to modify and functionalize biomolecules:

  • Bioconjugation: As mentioned earlier, the key application lies in bioconjugation. The propargyl group allows attachment to azide-functionalized biomolecules through click chemistry, while the carboxylic acid group can be used for further conjugation with amine-containing molecules like proteins, peptides, or antibodies [, ]. This enables the creation of complex bioconjugates with desired properties.
  • Drug Delivery Systems: Propargyl-PEG4-(CH2)3-acid can be used to modify drug molecules, improving their solubility, stability, and targeting ability. The PEG spacer enhances water solubility, while the linker allows attachment of targeting ligands that direct the drug to specific cells or tissues [].
  • Surface Modification: This molecule can be used to modify surfaces like nanoparticles or biosensors. The carboxylic acid group allows attachment to the surface, while the PEG spacer introduces hydrophilicity and reduces non-specific binding.

Propargyl-PEG4-(CH2)3-acid is a specialized compound that belongs to the family of polyethylene glycol (PEG) derivatives. It features a propargyl group, a terminal alkyne functional group (-C≡CH), and a carboxylic acid group (-COOH) linked through a four-unit PEG chain and a three-carbon alkyl chain. This structure enhances its solubility, flexibility, and biocompatibility, making it an important tool in various chemical and biological applications, particularly in drug delivery and bioconjugation processes .

The propargyl group in Propargyl-PEG4-(CH2)3-acid is highly reactive and participates prominently in Click Chemistry, specifically through copper-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the propargyl group reacts with azide-bearing compounds to form stable triazole linkages. This reaction is characterized by its efficiency and specificity, making it suitable for creating complex biomolecular constructs . Additionally, the carboxylic acid can engage in amide bond formation with amine groups when activated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazole-4-carboxylic acid hexafluorophosphate) .

Propargyl-PEG4-(CH2)3-acid exhibits significant potential in biological applications due to its ability to enhance the pharmacokinetic properties of drugs through PEGylation. PEGylation improves the solubility and stability of therapeutic agents while reducing immunogenicity. The compound's reactivity allows for the site-specific conjugation of drugs or biomolecules, which can lead to improved therapeutic efficacy and reduced side effects .

Propargyl-PEG4-(CH2)3-acid can be synthesized through several methods:

  • Direct Functionalization: The PEG backbone can be modified by introducing the propargyl group via nucleophilic substitution reactions.
  • Click Chemistry: Utilizing the CuAAC reaction to attach azide-functionalized PEG to propargyl derivatives.
  • Carboxylic Acid Formation: The terminal carboxylic acid can be introduced through oxidation of corresponding alcohols or through carboxylation reactions .

These synthesis methods allow for the customization of the compound for specific applications in research and therapeutics.

Propargyl-PEG4-(CH2)3-acid is utilized in various fields:

  • Click Chemistry: As a versatile linker for bioconjugation, allowing for the attachment of proteins, peptides, or small molecules.
  • Drug Delivery Systems: Enhancing drug formulations such as liposomes and nanoparticles to improve targeting and efficacy.
  • Therapeutic Development: Used in synthesizing PROTACs (proteolysis-targeting chimeras), which are designed to degrade specific proteins within cells .

Interaction studies involving Propargyl-PEG4-(CH2)3-acid typically focus on its ability to form stable conjugates with biomolecules. These studies demonstrate that the compound can effectively facilitate targeted delivery of therapeutics by forming covalent bonds with specific targets, enhancing both selectivity and potency. The use of Click Chemistry allows researchers to study interactions in real-time while maintaining biological activity .

Propargyl-PEG4-(CH2)3-acid shares similarities with several other compounds but maintains unique characteristics due to its specific structure:

Compound NameKey Features
Propargyl-PEG-acidLacks the three-carbon alkyl chain; simpler structure
Propargyl-PEG4-alcoholContains a hydroxyl group instead of a carboxylic acid
Propargyl-PEG4-methyl esterMethyl ester instead of carboxylic acid; different reactivity profile
Propargyl-aliphatic-acidSimilar alkyne functionality but lacks PEG backbone
Propargyl-PEG-NHS carbonateIncludes NHS ester for amine coupling; different application focus

The unique combination of properties in Propargyl-PEG4-(CH2)3-acid makes it particularly valuable for applications requiring both solubility enhancement and reactive functional groups for bioconjugation processes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Exact Mass

274.1416

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.

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